4-Chlorobutane-2-sulfonyl chloride
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Overview
Description
4-Chlorobutane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8Cl2O2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are widely used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutane-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophane (tetrahydrothiophene) with chlorine and water. This reaction produces this compound as a major product . Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of thiophane in the presence of aqueous acetic acid or hydrochloric acid. The reaction mixture is then separated into two layers, with the desired product being isolated from the water-insoluble layer .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other sulfonyl derivatives.
Common Reagents and Conditions
N-chlorosuccinimide (NCS): Used for the oxidation of thiol derivatives to sulfonyl chlorides.
Amines: React with this compound to form sulfonamides in the presence of a base.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
4-Chlorobutane-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorobutane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamides. The reaction typically involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond .
Comparison with Similar Compounds
4-Chlorobutane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobutane-1-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
Phenylsulfonyl chloride: Contains a phenyl group instead of a butane chain.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
4-chlorobutane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c1-4(2-3-5)9(6,7)8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUHNZMYUUFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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